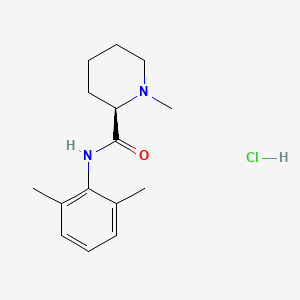

(R)-(-)-Mepivacaine Hydrochloride

Übersicht

Beschreibung

®-(-)-Mepivacaine Hydrochloride is a local anesthetic belonging to the amino amide group. It is commonly used in medical procedures to induce local anesthesia by blocking nerve impulses. The compound is known for its rapid onset and intermediate duration of action, making it suitable for various surgical and dental procedures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Mepivacaine Hydrochloride typically involves the reaction of 1-methyl-2-piperidone with 2,6-dimethylaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of ®-(-)-Mepivacaine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions: ®-(-)-Mepivacaine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.

Major Products Formed:

Oxidation: N-oxides of ®-(-)-Mepivacaine.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of ®-(-)-Mepivacaine.

Wissenschaftliche Forschungsanwendungen

®-(-)-Mepivacaine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of local anesthetics.

Biology: Employed in studies involving nerve impulse transmission and pain management.

Medicine: Extensively used in clinical settings for local anesthesia in surgeries and dental procedures.

Industry: Utilized in the formulation of various pharmaceutical products.

Wirkmechanismus

®-(-)-Mepivacaine Hydrochloride exerts its effects by blocking sodium channels in nerve cells. This inhibition prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing the inactive state and preventing depolarization.

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another amino amide local anesthetic with a similar mechanism of action but a shorter duration.

Bupivacaine: Known for its longer duration of action compared to ®-(-)-Mepivacaine.

Ropivacaine: Similar in structure but with a different pharmacokinetic profile.

Uniqueness: ®-(-)-Mepivacaine Hydrochloride is unique due to its rapid onset and intermediate duration, making it versatile for various medical applications. Its stereochemistry also contributes to its specific pharmacological properties, distinguishing it from other local anesthetics.

Biologische Aktivität

(R)-(-)-Mepivacaine hydrochloride is a local anesthetic widely used in various medical procedures, particularly in dentistry and regional anesthesia. This article explores its biological activity, pharmacokinetics, efficacy, safety, and case studies related to its clinical use.

Overview of Mepivacaine Hydrochloride

Mepivacaine is an amide-type local anesthetic that acts primarily by blocking sodium channels in neuronal membranes, inhibiting the propagation of action potentials. It is available in various formulations, including 2% and 3% solutions, often combined with vasoconstrictors like levonordefrin or adrenaline to prolong its anesthetic effect.

Pharmacokinetics

Mepivacaine is rapidly absorbed into the bloodstream following administration. Key pharmacokinetic parameters include:

- Absorption : Mepivacaine is well absorbed when administered via infiltration or nerve block.

- Distribution : It is widely distributed in body tissues, with higher concentrations found in highly perfused organs such as the liver, lungs, heart, and brain. It crosses the placenta by passive diffusion .

- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes (CYP1A2 and CYP3A), mepivacaine undergoes hydroxylation and N-dealkylation. The predominant urinary metabolite in humans is 3'-hydroxymepivacaine .

- Excretion : Less than 10% of the administered dose is excreted unchanged; most metabolites are eliminated as glucuronide or sulfate conjugates in urine .

Comparative Studies

A meta-analysis compared the efficacy and safety of mepivacaine with lidocaine in dental anesthesia. Key findings include:

- Efficacy : Mepivacaine showed a lower overall success rate compared to lidocaine when used for inferior alveolar nerve blocks .

- Onset and Duration : Mepivacaine typically provides effective pain control for up to two hours post-administration, with some studies indicating a faster onset compared to lidocaine .

Case Studies on Toxicity

Mepivacaine has been associated with systemic toxicity, particularly when inadvertently administered intravenously. A notable case involved an infant who experienced seizures and bradyarrhythmia following accidental intravenous administration. The patient was successfully resuscitated using extracorporeal membrane oxygenation (ECMO) without neurological damage . This highlights the importance of careful administration techniques to avoid such adverse events.

Biological Activity Data Table

| Parameter | Value/Description |

|---|---|

| Chemical Structure | Amide local anesthetic |

| Mechanism of Action | Sodium channel blocker |

| Half-life | 2-3 hours (adults), 9 hours (newborns) |

| Metabolites | 3'-hydroxymepivacaine (60% in urine) |

| Excretion Route | Primarily renal; less than 10% unchanged |

Research Findings

- Toxicological Studies : Research indicates that mepivacaine does not significantly increase micronuclei formation in bone marrow cells of rats, suggesting a low potential for genotoxicity .

- Animal Studies : In studies involving male rats, mepivacaine administration resulted in histopathological changes in seminiferous tubules, indicating potential reproductive toxicity at certain doses .

- Environmental Impact : Mepivacaine has been evaluated for environmental risks, showing a negligible predicted environmental concentration that suggests minimal ecological impact upon use .

Eigenschaften

IUPAC Name |

(2R)-N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETIMRUQNCDCQB-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)NC(=O)[C@H]2CCCCN2C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692886 | |

| Record name | (2R)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34333-72-7 | |

| Record name | Mepivacaine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034333727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-N-(2,6-Dimethylphenyl)-1-methylpiperidine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEPIVACAINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HNB3U6UWG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.